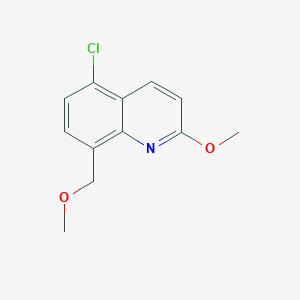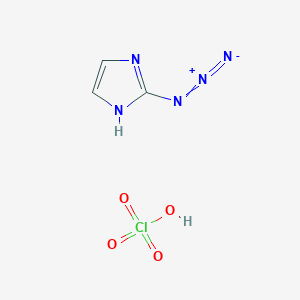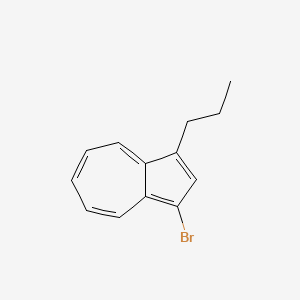
Azulene, 1-bromo-3-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 1-bromo-3-propyl- is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and vibrant blue color. Azulene itself is a non-alternant, non-benzenoid, 10 π electron aromatic hydrocarbon containing a fused seven- and five-membered ring . The compound Azulene, 1-bromo-3-propyl- is characterized by the substitution of a bromine atom at the 1-position and a propyl group at the 3-position of the azulene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including Azulene, 1-bromo-3-propyl-, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . One common method includes the dibromination of azulene at the 1,3-positions using N-bromosuccinimide (NBS), followed by dehalogenative polycondensation using an organonickel catalyst (Yamamoto protocol) . This method yields 1,3-dibromoazulene, which can then be further modified to introduce the propyl group at the 3-position.
Industrial Production Methods
Industrial production methods for azulene derivatives typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to achieve the desired substitution patterns and to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 1-bromo-3-propyl- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the azulene ring, it readily undergoes electrophilic substitution reactions at the 1- and 3-positions.
Nucleophilic Addition: The compound can also participate in nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions.
Oxidation and Reduction: Azulene derivatives can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine), acids (e.g., sulfuric acid), and nitrating agents.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine yields dibromoazulene derivatives, while nucleophilic addition with Grignard reagents can introduce various alkyl groups at specific positions on the azulene ring.
Wissenschaftliche Forschungsanwendungen
Azulene, 1-bromo-3-propyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Azulene, 1-bromo-3-propyl- involves its interaction with various molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, these compounds can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiazulene: Another azulene derivative with a methyl group at the 1-position and an isopropyl group at the 4-position.
Chamazulene: A derivative with a methyl group at the 1-position and a vinyl group at the 4-position.
Uniqueness
Azulene, 1-bromo-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
823788-66-5 |
|---|---|
Molekularformel |
C13H13Br |
Molekulargewicht |
249.15 g/mol |
IUPAC-Name |
1-bromo-3-propylazulene |
InChI |
InChI=1S/C13H13Br/c1-2-6-10-9-13(14)12-8-5-3-4-7-11(10)12/h3-5,7-9H,2,6H2,1H3 |
InChI-Schlüssel |
KHWXUQKSKSOYDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2C1=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


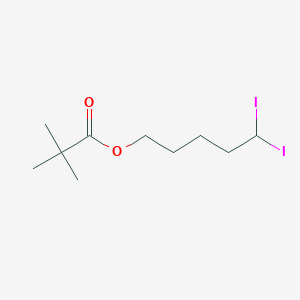
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
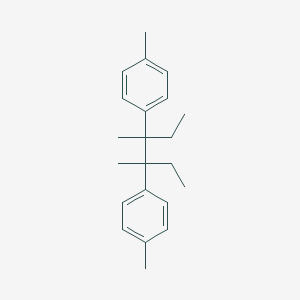

![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)
![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)


![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
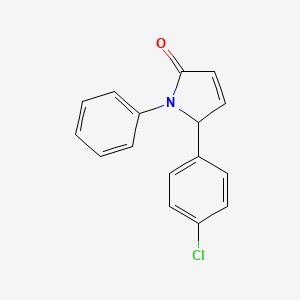
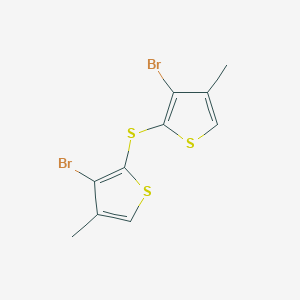
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
